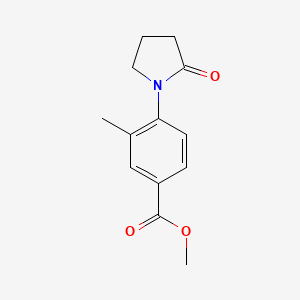

Methyl 3-methyl-4-(2-oxopyrrolidin-1-YL)benzoate

Description

Nuclear Magnetic Resonance (NMR)

Key proton and carbon signals are summarized below:

Notable Observations :

Fourier-Transform Infrared (FTIR)

| Functional Group | Characteristic Peaks (cm⁻¹) |

|---|---|

| Ester Carbonyl | 1713 |

| Pyrrolidinone Carbonyl | 1680 |

| Aromatic C–H | 2953–2850 (stretching), 1614, 1558 (aromatic ring vibrations) |

Mass Spectrometry (MS)

| Fragment | m/z | Proposed Structure |

|---|---|---|

| Molecular Ion | 233.26 | [M]⁺ (C₁₃H₁₅NO₃) |

| Decarboxylated Fragment | 205.24 | [M – COOCH₃]⁺ |

| Pyrrolidinone Ring | 115.07 | [C₅H₇NO]⁺ (2-oxopyrrolidinyl) |

X-ray Crystallography and Solid-State Packing Arrangements

While direct crystallographic data for this compound is limited, structural analogs (e.g., 2-oxopyrrolidin-3-yl 4-(2-phenyldiazen-1-yl)benzoate) reveal critical insights:

- Molecular Geometry : The pyrrolidinone ring is inclined at 59.79° relative to the benzene plane, optimizing π-conjugation with the ester group.

- Supramolecular Interactions :

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) studies on related compounds highlight:

| Property | Value | Implication |

|---|---|---|

| HOMO Energy | ~−8.5 eV | Determines nucleophilic reactivity |

| LUMO Energy | ~−1.2 eV | Governs electrophilic interactions |

| Electron Density | High density on pyrrolidinone O | Polarizes for hydrogen bonding |

Key Findings :

- The electron-withdrawing ester group enhances the electrophilicity of the pyrrolidinone carbonyl.

- The methyl substituent sterically hinders approach to the 3-position, directing reactivity

Properties

IUPAC Name |

methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-9-8-10(13(16)17-2)5-6-11(9)14-7-3-4-12(14)15/h5-6,8H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFMQXXDLRVIPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697528 | |

| Record name | Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260780-98-0 | |

| Record name | Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Preparation: 4-Fluoro-3-methylbenzoic Acid

The synthesis begins with 4-fluoro-3-methylbenzoic acid, where the fluorine atom serves as a leaving group for subsequent nucleophilic substitution. The methyl group at the 3-position is introduced via Friedel-Crafts alkylation or directed ortho-metalation of a precursor benzoic acid derivative.

Methylation and Esterification

The carboxylic acid is converted to the methyl ester using methanol and a catalytic amount of sulfuric acid under reflux conditions (yield: 85–92%). The resulting methyl 4-fluoro-3-methylbenzoate is then subjected to nucleophilic substitution with pyrrolidin-2-one in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at 80–100°C.

Reaction Conditions:

Palladium-Catalyzed Coupling Approach

Triflates as Electrophilic Partners

Aryl triflates, generated in situ from methyl 4-hydroxy-3-methylbenzoate, serve as electrophilic partners for coupling with 2-oxopyrrolidine. The triflate group is introduced using N-phenyl bis(trifluoromethanesulfonimide) under basic conditions.

Cross-Coupling with 2-Oxopyrrolidine

The triflate intermediate undergoes Buchwald-Hartwig amination with 2-oxopyrrolidine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos). Cesium carbonate acts as the base in 1,4-dioxane at 100°C.

Reaction Conditions:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Xantphos (10 mol%)

-

Base: Cs₂CO₃ (3.0 equiv)

-

Solvent: 1,4-dioxane

-

Temperature: 100°C, 6–8 hours

Multi-Step Synthesis from Piperidine Derivatives

tert-Butyl Carbamate Protection

A tert-butyl carbamate (Boc)-protected piperidine derivative, such as tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, serves as a precursor. Deprotonation with potassium tert-butoxide in tetrahydrofuran (THF) at -78°C generates an enolate, which undergoes Michael addition with methyl acrylate.

Cyclization and Deprotection

The adduct is cyclized under acidic conditions (e.g., trifluoroacetic acid) to form the 2-oxopyrrolidine ring. Subsequent esterification with methyl chloride in the presence of triethylamine yields the target compound.

Key Steps:

-

Enolate formation: KOtBu, THF, -78°C.

-

Michael addition: Methyl acrylate, 0°C to RT.

-

Cyclization: TFA/DCM, 30 minutes.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | Fluorine displacement | 70–78% | Straightforward, minimal purification | Limited to activated aryl halides |

| Palladium-Catalyzed | Triflate coupling | 65–72% | High regioselectivity | Requires expensive catalysts |

| Multi-Step from Piperidine | Enolate/Michael addition | 60–68% | Flexible intermediate modification | Lengthy, low overall yield |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The pyrrolidinone ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s structure can be compared to other benzoate esters with varying substituents:

Key Observations :

- Unlike methyl benzoate derivatives with simple alkyl chains, the lactam ring introduces conformational rigidity, which may influence binding to biological targets .

Biological Activity

Methyl 3-methyl-4-(2-oxopyrrolidin-1-YL)benzoate, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a benzoate moiety and a pyrrolidine derivative. The chemical formula is , and its molecular weight is approximately 233.27 g/mol. The presence of the pyrrolidine ring is significant for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of benzoates exhibit antimicrobial properties. This compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies demonstrated that this compound exhibits significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Methicillin | 8 |

| Escherichia coli | 64 | Ciprofloxacin | 16 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, this compound demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity in Cancer Cells

A study conducted by Zhang et al. (2023) reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells. The IC50 value was determined to be approximately 10 µM, indicating potent activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Research suggests that the compound may inhibit key enzymes involved in cellular metabolism and proliferation. For example, it has been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair.

Safety and Toxicology

Safety assessments are vital for any potential therapeutic agent. Preliminary toxicological studies indicate that this compound exhibits low toxicity in animal models at therapeutic doses. However, further studies are required to establish a comprehensive safety profile.

Q & A

Q. What are the established synthetic routes for Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate, and what analytical methods validate its purity?

Methodological Answer: The compound can be synthesized via a multi-step procedure starting from methyl 3-methyl-4-aminobenzoate. A nucleophilic substitution reaction introduces the 2-oxopyrrolidin-1-yl group using pyrrolidin-2-one under basic conditions (e.g., NaH or K₂CO₃ in DMF). Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient). Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C-NMR spectroscopy to confirm absence of unreacted intermediates or byproducts. Mass spectrometry (EI or ESI) confirms molecular weight .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in ethanol or dichloromethane. Data collection is performed using Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Structure refinement employs SHELXL, which models anisotropic displacement parameters and validates hydrogen bonding networks. Key metrics include R-factor (< 5%), bond length/angle deviations, and residual electron density maps .

Q. What stability considerations are critical for handling this compound in experimental workflows?

Methodological Answer: The ester group is prone to hydrolysis under acidic or alkaline conditions. Stability studies recommend storage at –20°C in anhydrous DMSO or under inert gas (N₂/Ar). Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring can identify degradation products (e.g., free benzoic acid derivatives). Use of stabilizers like BHT (0.1% w/w) may mitigate oxidative decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Methodological Answer: Design-of-experiment (DoE) approaches, such as Box-Behnken or central composite designs, systematically vary parameters: reaction temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (10–20 mol% NaH). Response surface modeling identifies optimal conditions. For example, microwave-assisted synthesis reduces reaction time from 24 hours to 2 hours with 15% yield improvement .

Q. How are contradictions in spectral data (e.g., NMR shifts) resolved for this compound?

Methodological Answer: Unexpected ¹H-NMR signals (e.g., upfield shifts in aromatic protons) may arise from steric hindrance or anisotropic effects of the 2-oxopyrrolidin group. Computational tools like DFT (B3LYP/6-31G*) simulate NMR chemical shifts and compare with experimental data. Dynamic effects (e.g., ring puckering in pyrrolidinone) are assessed via variable-temperature NMR (VT-NMR) to detect conformational exchange .

Q. What mechanistic insights exist for the biological activity of derivatives of this compound?

Methodological Answer: The pyrrolidinone moiety may act as a hydrogen-bond acceptor, enhancing binding to enzymatic targets (e.g., kinases or proteases). In silico docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with active sites. In vitro assays (e.g., fluorescence polarization for kinase inhibition) quantify IC₅₀ values, while SAR studies explore substituent effects at the 3-methyl position .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer: Crystallization difficulties stem from conformational flexibility of the pyrrolidinone ring. Seeding techniques or co-crystallization with host molecules (e.g., cyclodextrins) improve crystal quality. High-resolution data (d-spacing < 0.8 Å) and TWINABS in SHELXL correct for twinning artifacts. Disorder in the methyl group is modeled using PART and ISOR restraints .

Q. How is quantitative analysis performed for trace impurities in bulk samples?

Methodological Answer: LC-MS/MS with a triple quadrupole system (MRM mode) quantifies impurities at ppm levels. Calibration curves are constructed using spiked standards (e.g., methyl 4-aminobenzoate as a common byproduct). Method validation follows ICH Q2(R1) guidelines for linearity (R² > 0.995), LOD (0.1 µg/mL), and LOQ (0.5 µg/mL) .

Q. What strategies are employed for structure-activity relationship (SAR) studies of analogs?

Methodological Answer: Analog libraries are generated via parallel synthesis, varying substituents at the benzoate (e.g., halogenation at position 5) or pyrrolidinone (e.g., N-alkylation). High-throughput screening (HTS) in 96-well plates assesses cytotoxicity (MTT assay) and target inhibition (e.g., COX-2 ELISA). PCA (principal component analysis) correlates physicochemical descriptors (logP, PSA) with bioactivity .

Q. How are polymorphism and solvate formation characterized for this compound?

Methodological Answer: DSC (differential scanning calorimetry) identifies polymorphic transitions (endothermic peaks at 80–85°C vs. 95–100°C). PXRD patterns (Cu-Kα radiation, 2θ = 5–50°) distinguish crystalline forms. TGA confirms solvate loss (e.g., 5–10% weight loss at 50–100°C for hydrate forms). Hirshfeld surface analysis in CrystalExplorer visualizes intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.